molecular formula C20H19N2O3+ B12319508 Serpentinic acid

Serpentinic acid

Cat. No.: B12319508
M. Wt: 335.4 g/mol
InChI Key: UFDPRYZHVYKRKM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serpentinic acid typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the indole ring structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

Serpentinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, serpentinic acid is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of terpene indole alkaloids and their derivatives .

Biology

Biologically, this compound has been investigated for its potential effects on various biological systems. Its interactions with enzymes and receptors are of particular interest in the study of natural product chemistry .

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. Research has focused on their possible use in treating conditions such as hypertension and certain neurological disorders .

Industry

Industrially, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other valuable compounds. Its role in the development of new drugs and chemical products highlights its importance in industrial applications .

Mechanism of Action

The mechanism of action of serpentinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, this compound may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific molecular structure and the unique set of biological activities it exhibits.

Properties

IUPAC Name

16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPRYZHVYKRKM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)O)C4=C(C=C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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